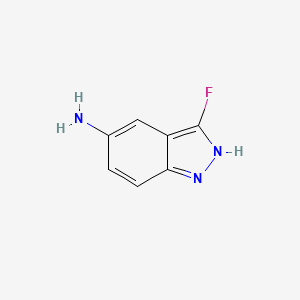

3-Fluoro-1H-indazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPVCQHEVWJRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310124 | |

| Record name | 3-Fluoro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221681-74-9 | |

| Record name | 3-Fluoro-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221681-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 1h Indazol 5 Amine and Its Analogs

Strategies for Indazole Core Formation

Cyclization Reactions

Cyclization reactions represent the classical and most direct routes to the indazole core. These methods typically start with a benzene (B151609) ring bearing ortho-substituents that can react intramolecularly to form the pyrazole (B372694) ring. The specific nature of these substituents defines the subtype of the cyclization approach.

Reductive cyclization is a powerful strategy for indazole synthesis that typically involves the intramolecular condensation of an amino group with another functional group, where the amino group is generated in situ from the reduction of a nitro group. This method is advantageous as a wide variety of substituted nitroaromatics are commercially available or readily synthesized.

A common pathway involves the condensation of an ortho-nitrobenzaldehyde with an amine to form an ortho-imino-nitrobenzene substrate. This intermediate then undergoes reductive cyclization, where the nitro group is reduced, and the resulting amino group attacks the imine carbon to form the indazole ring. organic-chemistry.orgresearchgate.net For instance, the use of tri-n-butylphosphine can promote this transformation under mild conditions. organic-chemistry.orgresearchgate.net Similarly, 2-nitro-ketoximes can be subjected to reductive cyclization to afford 3-substituted-1H-indazoles. researchgate.net Catalytic hydrogenation, often employing palladium on carbon (Pd/C), is a standard and clean method for reducing the nitro group, leading to the spontaneous cyclization to the indazole core. nih.govseela.netgoogle.com

| Precursor Type | Reducing Agent/Catalyst | Key Features | Reference |

|---|---|---|---|

| o-Imino-nitrobenzenes | Tri-n-butylphosphine | Mild, one-pot synthesis of 2H-indazoles. | organic-chemistry.orgresearchgate.net |

| o-Nitrobenzylidene amines | MoO₂Cl₂(dmf)₂ / Ph₃P | Microwave-assisted synthesis of 2-aryl-2H-indazoles. | organic-chemistry.org |

| 4-Nitroindazole | H₂ / 10% Pd/C | Clean reduction to form 4-aminoindazole. | nih.govseela.net |

| 2,3-Dimethyl-6-nitro-2H-indazole | H₂ / Pd/C (Microchannel) | Continuous flow process with high efficiency. | google.com |

| α-Perfluoroalkylated benzylamines (from 2-nitrobenzaldehydes) | SnCl₂·H₂O | Synthesis of 3-perfluoroalkylated-2H-indazoles. | nih.gov |

The reaction of hydrazine (B178648) with ortho-haloaryl carbonyls or nitriles is a fundamental method for constructing the indazole ring. This approach often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces a halide (typically fluorine or chlorine) that is activated by an adjacent electron-withdrawing group, such as a nitrile or aldehyde. acs.orgsci-hub.se

The synthesis of 3-aminoindazoles, which are valuable synthetic intermediates, frequently employs this strategy. For example, the reaction of a 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) leads to the formation of a 3-aminoindazole. chemicalbook.com The fluorine atom at the C2 position activates the ring for nucleophilic attack by hydrazine, which is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the nitrile group. chemicalbook.com This method provides a direct route to 3-aminoindazoles, including fluorinated analogs which are precursors to compounds like 3-Fluoro-1H-indazol-5-amine. austinpublishinggroup.com To enhance reaction rates and yields, microwave-assisted protocols have been developed, significantly reducing reaction times. smolecule.com

| Starting Material | Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| o-Fluorobenzaldehydes | Hydrazine | 1H-Indazoles | Practical, direct synthesis. Avoids competitive Wolf-Kishner reduction when using oxime derivatives. | acs.org |

| 2-Fluorobenzonitrile | Hydrazine hydrate | 3-Aminoindazole | Direct synthesis via SNAr and cyclization. | chemicalbook.com |

| 2-Fluoro-5-iodobenzonitrile | Hydrazine | 5-Iodo-3-aminoindazole | Provides a handle (iodine) for further functionalization (e.g., Sonogashira coupling). | austinpublishinggroup.com |

| 2-Bromobenzonitriles | Hydrazine carboxylic esters | 3-Aminoindazoles | Copper-catalyzed cascade coupling-condensation process. | organic-chemistry.org |

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool in heterocyclic synthesis. For indazoles, this involves the reaction of a diazo compound (the 1,3-dipole) with an aryne, most commonly benzyne (B1209423) (the dipolarophile). organic-chemistry.orgucc.ie This method is highly efficient and provides access to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgresearchgate.net

Arynes are highly reactive intermediates that are typically generated in situ. A common method involves the treatment of o-(trimethylsilyl)aryl triflates with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgosti.gov Diazo compounds can also be generated in situ from precursors like N-tosylhydrazones, which avoids the need to handle potentially unstable diazo reagents. organic-chemistry.org The subsequent cycloaddition is typically very rapid and regioselective, governed by the electronic and steric properties of the aryne and diazo compound. organic-chemistry.orgorganic-chemistry.org This strategy has been successfully applied to create diverse indazole libraries for biological screening. ucc.ie

| Aryne Precursor | Diazo Source | Key Features | Reference |

|---|---|---|---|

| o-(Trimethylsilyl)aryl triflates | Various diazo compounds | Mild conditions (CsF or TBAF), high efficiency, broad scope. | organic-chemistry.orgresearchgate.net |

| o-(Trimethylsilyl)aryl triflates | N-Tosylhydrazones | In situ generation of diazo compounds, uses stable and inexpensive precursors. | organic-chemistry.org |

| o-Silylaryl triflates | Sydnones | Rapid and efficient synthesis of 2H-indazoles. | organic-chemistry.org |

| o-Silylaryl triflates | Arylhydrazones | A [3+2]-type annulation under aerobic conditions. | mdpi.comresearchgate.net |

Transition Metal-Catalyzed Coupling Reactions for Indazole Formation

In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. ingentaconnect.comwindows.netnih.gov These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches. Palladium, copper, and rhodium are the most commonly employed metals for these transformations. windows.netmdpi.com A prominent strategy within this category is the intramolecular C-H amination, which allows for the direct formation of a C-N bond on an unactivated carbon position.

Palladium-catalyzed C-H amination has emerged as a state-of-the-art method for constructing the indazole nucleus. jst.go.jp This strategy relies on the intramolecular coupling of a C-H bond with a nitrogen nucleophile, typically from a hydrazone moiety that also acts as a directing group. nih.govnih.gov The reaction involves the coordination of the palladium catalyst to the directing group, which positions the metal in proximity to an ortho C-H bond on the aromatic ring. This is followed by C-H activation and subsequent reductive elimination to form the N-C bond of the pyrazole ring.

A notable example is the cyclization of benzophenone (B1666685) tosylhydrazones. In these systems, a catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) is often used in conjunction with an oxidant, such as copper(II) acetate (Cu(OAc)₂), to facilitate the catalytic cycle. nih.govnih.gov This approach is highly versatile, tolerating a range of functional groups on the aromatic rings. jst.go.jp The regioselectivity is generally excellent, favoring C-H activation on the more electron-rich aromatic ring when applicable. nih.gov

| Substrate | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| Benzophenone tosylhydrazones | Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | 1H-Indazoles | Intramolecular C-H activation/amination. Good functional group tolerance. | nih.govnih.gov |

| Aminohydrazones | Palladium catalyst (ligand-free) | 1H-Indazoles | Ligand-free conditions, efficient C-H amination. | nih.gov |

| N-Aryl-N-(o-bromobenzyl)hydrazines | Palladium catalyst | 2-Aryl-2H-indazoles | Intramolecular amination tolerating a wide range of substituents. | organic-chemistry.org |

| Amidrazones | Palladium catalyst | 1H-Indazoles | Structurally diverse amidrazones show good reactivity. | mdpi.com |

Introduction and Modification of Substituents on the Indazole Ring

Regioselective Fluorination Strategies

Direct fluorination of the indazole ring, particularly at the C-3 position, is a challenging yet highly desirable transformation. A noteworthy advancement in this area is the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. This metal-free method allows for the efficient and regioselective C-3 fluorination of 2H-indazoles in an aqueous medium under ambient air. organic-chemistry.org The reaction demonstrates broad substrate scope and high functional group tolerance, proceeding via a suggested radical mechanism. organic-chemistry.org This approach provides a direct pathway to valuable fluorinated indazole derivatives. organic-chemistry.org

Another strategy involves visible-light-promoted regioselective C-3 trifluoromethylation of 2H-indazoles under metal-free conditions. acs.org This method utilizes a hypervalent iodine reagent in combination with photocatalysis to generate trifluoromethylated indazoles in moderate to good yields. acs.org

Amination Approaches at C-5 Position

The introduction of an amino group at the C-5 position of the indazole ring is a critical step in the synthesis of the target compound. A common approach involves the reduction of a nitro group at the C-5 position. For instance, 5-nitro-1H-indazole can be reduced to 5-amino-1H-indazole. A specific example is the synthesis of 1-(3-fluorobenzyl)-1H-indazol-5-ylamine from 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. chemicalbook.com

Direct amination of the indazole core is also a viable strategy. Iodobenzene-catalyzed intramolecular C-H amination of hydrazones provides a metal-free route to construct the 1H-indazole scaffold itself, which can then be further functionalized. iosrjournals.org Additionally, copper-promoted oxidative intramolecular C-H amination of hydrazones has been developed for the synthesis of 1H-indazoles. researchgate.net While these methods primarily focus on the formation of the indazole ring, they highlight the potential for C-N bond formation in the synthesis of amino-substituted indazoles. A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed, showcasing the synthesis of an aminoindazole through the reaction of a substituted benzonitrile (B105546) with hydrazine. chemrxiv.org

Derivatization via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for introducing aryl and other carbon-based substituents onto the indazole ring, enabling the synthesis of a wide array of analogs.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for C-C bond formation. It has been successfully applied to the C-5 position of the indazole ring. For example, 5-bromoindazoles can be coupled with various boronic acids to introduce aryl or heteroaryl groups at the C-5 position. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate. researchgate.netnih.gov This methodology has been used to synthesize 5-(pyrrol-2-yl)-1H-indazoles and 5-(thiophen-2-yl)-1H-indazoles in good yields. researchgate.netnih.gov The reaction is compatible with both 1H- and 2H-indazoles. researchgate.net Furthermore, the Suzuki-Miyaura coupling has been utilized for the arylation of various positions on the indazole ring, including C3, C4, C6, and C7, demonstrating its versatility in functionalizing the indazole scaffold. rsc.org

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) | Reference |

| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1H-indazole | Good | researchgate.netnih.gov |

| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-1H-indazole | Good | nih.gov |

This table is interactive. You can sort and filter the data.

Beyond the Suzuki-Miyaura reaction, other carbon-carbon bond-forming reactions have been employed to functionalize the indazole ring. Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. acs.org This method demonstrates high functional group tolerance and allows for the preparation of a variety of substituted indazoles. acs.org

Another approach involves the [3+2] cycloaddition of benzyne with diazo compounds to construct the indazole core itself. orgsyn.org This method can lead to the formation of various substituted 1H-, 2H-, and 3H-indazoles depending on the nature of the diazo compound and substituents on the benzyne. orgsyn.org

Functional Group Transformations and Manipulations

Once the core indazole structure with the desired substituents is in place, further modifications can be made through various functional group transformations. These reactions include oxidation, reduction, esterification, and amidation, allowing for the fine-tuning of the molecule's properties.

A notable example is the deoxygenation of 2H-indazole 1-oxides to form 2H-indazoles. nih.govresearchgate.net This can be achieved using reagents such as triphenylphosphine (B44618) or mesyl chloride with triethylamine. nih.govresearchgate.net This two-step process, involving the initial formation of the indazole 1-oxide followed by deoxygenation, provides a versatile route to 2H-indazoles. nih.govresearchgate.net

Reduction of functional groups is also a key transformation. As mentioned earlier, the reduction of a nitro group to an amine is a common strategy for introducing the C-5 amino group. chemicalbook.com Additionally, one spiro-3H-indazole has been successfully reduced to a functionalized 1H-indazole using sodium borohydride. orgsyn.org

Esterification and amidation reactions can be performed on indazoles containing carboxylic acid or amine functionalities, respectively, to introduce further diversity. For instance, the synthesis of various indazole-3-carboxamides has been reported, highlighting the utility of amidation in creating complex indazole derivatives. google.com

| Reaction Type | Reagents | Starting Material | Product | Reference |

| Deoxygenation | Triphenylphosphine or Mesyl chloride/TEA | 2H-Indazole 1-oxide | 2H-Indazole | nih.govresearchgate.net |

| Reduction | Pd/C, H2 | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | 1-(3-Fluorobenzyl)-1H-indazol-5-ylamine | chemicalbook.com |

| Reduction | NaBH4 | Spiro-3H-indazole | Functionalized 1H-indazole | orgsyn.org |

| Amidation | Amine, coupling agents | Indazole-3-carboxylic acid | Indazole-3-carboxamide | google.com |

This table is interactive. You can sort and filter the data.

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of functionalized indazoles, such as this compound, often involves multi-step processes that can be lengthy and produce variable yields. To address these challenges, researchers have increasingly turned to advanced synthetic techniques aimed at accelerating reaction times and systematically optimizing outcomes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

In the context of indazole synthesis, microwave irradiation has been successfully employed to drive various reaction types. For instance, the reductive cyclization of o-nitrobenzylidene amines to form 2-aryl-2H-indazoles can be efficiently achieved under microwave conditions. organic-chemistry.org Similarly, microwave technology has been applied to the synthesis of 1-Phenyl-1H-indazole derivatives through the condensation of phenyl hydrazine with substituted salicylaldehydes. heteroletters.org In one specific application, a mixture of phenyl hydrazine and salicylaldehyde (B1680747) in ethanol (B145695) was irradiated with 50W microwaves at 80°C, significantly shortening the reaction time to just 35 minutes while achieving high yields. heteroletters.org

Furthermore, microwave assistance has proven effective for the functionalization of the indazole core. A notable example is the regioselective C3-formylation of 2H-indazoles using Selectfluor as a mediator and DMSO as the formylating agent. thieme-connect.de Optimization of this reaction showed that microwave irradiation at 125°C improved the yield to 55%, a significant increase over conventional heating methods. thieme-connect.de The development of fluorinated pyrimido[1,2-b]indazoles, which are synthesized from 3-aminoindazole precursors, has also benefited from microwave-assisted Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of this technology in creating complex heterocyclic systems. nih.govmdpi.com

The key advantages of using microwave-assisted synthesis for indazole derivatives are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Transfer | Indirect (conduction, convection) | Direct to polar molecules |

| Temperature Control | Slower, less precise | Rapid, precise |

| Yields | Moderate to good | Often higher |

| Side Products | More prevalent | Reduced formation |

This table provides a general comparison based on findings in microwave-assisted organic synthesis.

Statistical Experimental Design for Yield Optimization

To systematically optimize reaction conditions and maximize product yield, researchers employ statistical experimental design methodologies like Response Surface Methodology (RSM). rsc.org These methods allow for the simultaneous evaluation of multiple variables (e.g., temperature, time, catalyst concentration) and their interactions, providing a comprehensive understanding of the reaction landscape with a minimal number of experiments.

A pertinent example is the optimization of the synthesis of pyrimido[1,2-b]indazoles, analogs derived from 1H-indazol-3-amine. rsc.org In this study, a Box-Behnken experimental design (BBD) was used to investigate the effects of three key variables on the reaction yield: catalyst loading, reaction temperature, and reaction time. rsc.org

The study involved 17 experiments where these parameters were varied across three levels (-1 for low, 0 for central, and +1 for high). rsc.org The resulting data was used to build a quadratic polynomial equation to predict the optimal conditions for the synthesis. rsc.org

The table below illustrates a sample Box-Behnken design matrix for optimizing the yield of a pyrimido[1,2-b]indazole derivative, showcasing the systematic variation of the experimental factors.

| Run | Factor 1: Catalyst (mol %) | Factor 2: Temperature (°C) | Factor 3: Time (h) | Actual Yield (%) | Predicted Yield (%) |

| 1 | -1 | -1 | 0 | 70 | 70.09 |

| 2 | +1 | -1 | 0 | 69 | 68.39 |

| 3 | -1 | +1 | 0 | 72 | 71.69 |

| 4 | +1 | +1 | 0 | 90 | 90.39 |

| 5 | -1 | 0 | -1 | 68 | 67.31 |

| 6 | +1 | 0 | -1 | 64 | 64.71 |

| 7 | -1 | 0 | +1 | 80 | 80.31 |

| 8 | +1 | 0 | +1 | 85 | 84.01 |

| 9 | 0 | -1 | -1 | 62 | 62.52 |

| 10 | 0 | +1 | -1 | 75 | 74.32 |

| 11 | 0 | -1 | +1 | 78 | 78.42 |

| 12 | 0 | +1 | +1 | 88 | 88.12 |

| 13 | 0 | 0 | 0 | 92 | 92.50 |

| 14 | 0 | 0 | 0 | 93 | 92.50 |

| 15 | 0 | 0 | 0 | 92 | 92.50 |

| 16 | 0 | 0 | 0 | 93 | 92.50 |

| 17 | 0 | 0 | 0 | 92 | 92.50 |

This interactive data table is based on the experimental design principles described in the synthesis of pyrimido[1,2-b] indazoles. rsc.org The values are representative of a typical Box-Behnken design.

Through such statistical analysis, researchers can identify the optimal set of conditions to maximize the yield of this compound analogs, making the synthesis more efficient, cost-effective, and reproducible on a larger scale. rsc.org

Chemical Reactivity and Derivatization Strategies for 3 Fluoro 1h Indazol 5 Amine

Reactions Involving the Amino Group at C-5

The amino group at the C-5 position is a key site for functionalization, enabling a range of chemical transformations.

Acylation and Alkylation Reactions

The amino group of indazole derivatives readily undergoes acylation and alkylation. For instance, the acylation of the amine group can be achieved using reagents like chloroacetic anhydride (B1165640) under alkaline conditions. This reaction provides a means to introduce various side chains. Similarly, alkylation reactions can be performed to introduce alkyl groups onto the amino nitrogen, further diversifying the molecular structure. vulcanchem.com

Condensation Reactions

Condensation reactions involving the amino group are a common strategy for synthesizing more complex molecules. For example, 3-aminoindazoles can react with aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form amino indazoles. sci-hub.se Another example is the reaction of o-fluorobenzaldehydes with hydrazine (B178648), which can lead to the formation of indazoles, although this can sometimes result in side products through Wolf-Kishner reduction. acs.org

Sandmeyer-Type Reactions for Diazotization and Further Functionalization

The amino group at C-5 can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions. This classical transformation allows for the replacement of the amino group with halogens (e.g., bromo, chloro), cyano, hydroxyl, and other functionalities. thieme-connect.deacs.org The diazotization is typically carried out in a cold acidic solution, followed by reaction with a suitable copper(I) salt or other reagents. sci-hub.sethieme-connect.de For example, the Sandmeyer reaction can be used to convert an amino group to a bromo group. googleapis.com

Reactions Involving the Indazole Nitrogen Atoms (N1 and N2)

The nitrogen atoms of the indazole ring also participate in important chemical reactions, particularly N-alkylation and N-arylation, which are influenced by the tautomeric nature of the indazole system.

N-Alkylation and N-Arylation Reactions

Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. beilstein-journals.org The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of substituents on the indazole ring. d-nb.infobeilstein-journals.org For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain substituted indazoles. d-nb.infobeilstein-journals.org Conversely, N-arylation can be achieved through methods like the Buchwald-Hartwig amination. smolecule.com Copper-catalyzed N-arylation of indazoles with aryl iodides has also been reported. mdpi.com

Tautomeric Considerations in Reactivity (1H- vs. 2H-indazole reactivity)

The indazole ring exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. sci-hub.sechemicalbook.com The 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.orgjmchemsci.comjmchemsci.com This tautomerism significantly impacts the reactivity of the indazole nitrogens. The 2H-indazole tautomer is considered a stronger base than the 1H-tautomer. chemicalbook.comjmchemsci.comjmchemsci.com Quantum mechanical studies have shown that while the 1H-indazole is more stable, the energy barrier for N1-alkylation can be higher than for N2-alkylation, which can explain the observed selectivity in some reactions. wuxibiology.com The choice of reaction conditions can influence the tautomeric equilibrium and, consequently, the regioselectivity of N-substitution reactions. researchgate.net

Interactive Data Tables

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent | Conditions | Product Type | Reference |

| Acylation | Chloroacetic anhydride | Alkaline | N-acylated indazole | |

| Alkylation | Alkyl Bromide | NaH, THF | N1-alkylated indazole | d-nb.infobeilstein-journals.org |

| Reductive Amination | Aldehydes, Sodium triacetoxyborohydride | Acetic acid | N-alkylated amino indazole | sci-hub.se |

Table 2: Sandmeyer-Type Reactions of Aminoindazoles

| Desired Functional Group | Reagent | Reaction Name | Reference |

| Bromo | CuBr | Sandmeyer Reaction | googleapis.com |

| Chloro | CuCl | Sandmeyer Reaction | thieme-connect.de |

| Cyano | CuCN | Sandmeyer Reaction | thieme-connect.de |

Table 3: Regioselectivity in N-Alkylation of Indazoles

| Condition | Predominant Isomer | Rationale | Reference |

| NaH in THF | N1 | Formation of a tight ion pair favors alkylation at the more sterically accessible N1 position. | d-nb.infobeilstein-journals.org |

| Alkyl 2,2,2-trichloroacetimidate under acidic conditions | N2 | Protonation of the imide facilitates nucleophilic attack by the N2-indazole nitrogen. | wuxibiology.com |

| Iodomethane in DMSO | N1 | Solvent-separated ion pairs are the reactive species, leading to the thermodynamically favored product. | researchgate.net |

Reactivity of the Fluorine Atom at C-3

The fluorine atom positioned at the C-3 carbon of the indazole ring is not merely a passive substituent. Its strong electronegativity profoundly influences the electronic characteristics of the heterocyclic system, thereby governing its reactivity towards various chemical transformations.

Influence on Aromaticity and Electrophilicity

The indazole ring system is considered aromatic, possessing a 10π electron system that imparts significant thermodynamic stability. jmchemsci.com The introduction of a fluorine atom, the most electronegative element, at the C-3 position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect modulates the π-electron density of the entire bicyclic system.

This perturbation of the electron distribution has two major consequences:

Increased Electrophilicity: The primary impact of the C-3 fluorine is a significant increase in the electrophilic character of the indazole ring. smolecule.commasterorganicchemistry.com By pulling electron density away from the ring carbons, fluorine makes the scaffold more susceptible to attack by nucleophiles. This enhanced electrophilicity is a key factor enabling reactions that are otherwise difficult with electron-rich heterocyclic systems. masterorganicchemistry.com

Table 1: Influence of a Fluorine Substituent on Aromatic Ring Properties

| Property | Unsubstituted Aromatic Ring (e.g., Benzene) | Fluoro-Substituted Aromatic Ring |

|---|---|---|

| Electron Density | High (Nucleophilic) | Reduced (Electrophilic) |

| Reactivity towards Electrophiles | High | Reduced (Deactivated) |

| Reactivity towards Nucleophiles | Low (Generally unreactive) | Enhanced (Activated) |

| Substituent Effect | N/A | Strongly electron-withdrawing (-I effect) |

Potential for Nucleophilic Aromatic Substitution (SNAr) in Activated Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, wherein a nucleophile displaces a leaving group. wikipedia.org Such reactions are typically feasible only on electron-poor aromatic systems. The presence of strong electron-withdrawing groups, such as nitro groups or, pertinently, fluorine atoms, is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comwikipedia.org

The mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org For 3-Fluoro-1H-indazol-5-amine, the fluorine at C-3 significantly lowers the energy barrier for the initial nucleophilic attack, making SNAr a viable derivatization strategy.

Interestingly, while the carbon-fluorine bond is the strongest single bond in organic chemistry, fluorine can function as an effective leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by fluorine's electronegativity. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the indazole system, providing a strong thermodynamic driving force for the reaction's completion. masterorganicchemistry.com This allows for the introduction of a wide variety of nucleophiles at the C-3 position.

Table 2: Potential Nucleophiles for SNAr Reactions with Activated Fluoro-Heterocycles

| Nucleophile Type | Example | Resulting Functional Group |

|---|---|---|

| O-Nucleophiles | Alkoxides (e.g., NaOCH₃), Phenoxides | Ether |

| N-Nucleophiles | Ammonia, Primary/Secondary Amines | Amino |

| S-Nucleophiles | Thiolates (e.g., NaSPh) | Thioether |

| C-Nucleophiles | Enolates, Organometallics | Carbon-Carbon Bond |

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a single product that incorporates substantial portions of all starting materials. frontiersin.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity and build libraries of structurally diverse compounds. frontiersin.orgpreprints.org

The this compound scaffold is an excellent candidate for use in MCRs due to its distinct reactive sites:

The C-5 Amino Group: A versatile nucleophile capable of participating in reactions such as imine formation or Michael additions.

The Indazole N-H: Can be deprotonated and act as a nucleophile or participate in cyclization reactions.

Research has demonstrated the successful use of related indazole amines in MCRs. For instance, indazol-5-amine has been used in a three-component reaction with aromatic aldehydes and 2-hydroxy-1,4-naphthoquinone (B1674593) to produce complex pyrazole-fused acridine (B1665455) derivatives. clockss.org Similarly, 3-aminoindazoles have been employed in visible-light-driven MCRs to synthesize pyrimido[1,2-b]indazoles. acs.org

Table 3: Illustrative Example of a Potential MCR Involving an Indazole Amine

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Active Methylene Compound (e.g., Malononitrile) | Fused Pyridyl-Indazoles |

| This compound | Aldehyde | Isocyanide | Ugi-type reaction products |

| This compound | 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehyde | Fused Acridine-Indazoles clockss.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Fluoro 1h Indazol 5 Amine Derivatives

Positional Effects of Fluorine on Biological Activity

Influence of C-3 Fluorine on Target Interaction and Activity

Direct fluorination at the C-3 position of the indazole ring is a key functionalization step. chim.itorganic-chemistry.org The fluorine atom at C-3, owing to its high electronegativity, can alter the electronic properties of the entire molecule. nih.gov This modification can lead to more favorable interactions with protein side chains within a target's binding pocket. nih.gov The introduction of a C-3 fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, replacing a C-H bond with a C-F bond is a known strategy to improve membrane permeability, potentially leading to better oral bioavailability. nih.gov

Comparative Analysis with other Fluoro-Indazole Isomers (e.g., C-4, C-6, C-7 fluorination)

The specific placement of fluorine on the indazole core dictates its effect on biological activity. Structure-activity relationship studies on various indazole derivatives have shown that the location of fluorine substitution is critical. For instance, in a series of 1H-indazole-3-amine derivatives developed as potential antitumor agents, the position of fluorine on a phenyl substituent at the C-5 position had a significant impact on anti-proliferative activity against the Hep-G2 cell line. nih.gov

A comparative analysis revealed a clear trend in activity based on the fluorine position. nih.gov This highlights the sensitivity of target interactions to the electronic and steric profile conferred by the fluorine atom's location.

Table 1: Effect of Fluorine Position on Anti-Proliferative Activity

| Substituent at C-5 | Relative Activity Trend | Reference |

|---|---|---|

| 3,5-difluorophenyl | Highest | nih.gov |

| 4-fluorophenyl | High | nih.gov |

| 3-fluorophenyl | Moderate | nih.gov |

This interactive table demonstrates the relative antitumor activity based on the position of fluorine substituents on a C-5 phenyl ring of an indazole derivative, as reported in the cited literature. nih.gov

Similarly, studies on CCR4 antagonists showed that substitutions at C-4, C-5, C-6, and C-7 all influence potency, with C-6 analogues being preferred over C-5 and C-7, where only small groups were tolerated. acs.org

Role of the Amino Group at C-5 in Molecular Recognition

The amino group at the C-5 position is a key functional group that can significantly influence how the molecule is recognized by its biological target through various non-covalent interactions.

Impact on Hydrogen Bonding Networks

Hydrogen bonds are crucial for the specific and high-affinity binding of a ligand to its receptor. rsc.org The C-5 amino group, with its N-H moieties, can act as a hydrogen bond donor. This allows it to form stabilizing interactions with hydrogen bond acceptors, such as the carbonyl oxygen atoms on the peptide backbone or specific amino acid side chains (e.g., aspartate, glutamate) within a protein's active site. The formation of these intra-residue C5 hydrogen bonds can contribute significantly to the conformational stability of peptides and proteins. nih.govrsc.orgnih.gov The ability of the C-5 amino group to participate in these networks is often critical for anchoring the molecule in the correct orientation for potent biological activity.

Influence on Electrostatic Interactions

The amino group at C-5 has a strong electron-donating effect, which influences the electrostatic potential of the entire indazole ring system. researchgate.net This increased electron density can enhance interactions with electron-deficient regions of a biological target. In a comparative study of 5-aminoindazole (B92378) and 5-nitroindazole (B105863) as corrosion inhibitors, the superior performance of 5-aminoindazole was attributed to the stronger electron-donating effect of the amino group compared to the electron-withdrawing nitro group. researchgate.net This principle extends to drug-receptor interactions, where the electrostatic complementarity between the ligand and the binding site is a key determinant of affinity. bohrium.com The amino group can modulate the molecule's pKa, which in turn affects its ionization state at physiological pH and its ability to engage in favorable electrostatic or ionic interactions. nih.gov

Impact of Substituents on Indazole Core Positions (N1, C3, C5, C6)

The biological activity of indazole derivatives can be finely tuned by introducing various substituents at different positions on the core structure. nih.gov

N1 Position: The N1 position is frequently targeted for substitution to modulate pharmacological properties. nih.govrsc.org SAR studies on indazole sulfonamides as CCR4 antagonists revealed that N1 meta-substituted benzyl (B1604629) groups carrying an α-amino acyl group were the most potent. acs.orgnih.gov The basicity of these N1 substituents was found to be a critical factor, with strongly basic amino groups leading to low oral absorption. acs.org This demonstrates a classic structure-property relationship where a feature that enhances potency (basicity) negatively impacts pharmacokinetic properties.

C3 Position: The C-3 position is a common site for functionalization to influence target engagement. chim.itmdpi.comnih.gov SAR studies have shown that aryl groups at the C-3 position can be crucial for inhibitory activity. nih.gov In the context of CCR4 antagonists, the most potent N3-substituent was found to be a 5-chlorothiophene-2-sulfonamide (B1586055) group. acs.org This indicates that both the steric bulk and electronic properties of the C-3 substituent are vital for optimal interaction with the target.

C5 Position: The C-5 position is sensitive to the size of the substituent. In the development of indazole arylsulfonamides, it was found that only small groups were tolerated at the C-5 position. acs.org However, in other contexts, larger aromatic groups can be beneficial. For instance, in a series of antitumor agents, substituting the C-5 position with various fluorinated phenyl groups had a profound effect on activity, with a 3,5-difluorophenyl group yielding the highest potency. nih.gov

C6 Position: Similar to the C-5 position, the C-6 position is also sensitive to substitution. For CCR4 antagonists, C-6 analogues were generally preferred over those substituted at C-5 or C-7. acs.org In other studies, the introduction of aryl groups at the C-6 position was found to be critical for inhibitory activities. nih.gov For example, in a series of anti-cancer indazole derivatives, a compound featuring a (4-methylpiperazin-1-yl)pyridin-3-yl group at the C-6 position showed potent activity against several cancer cell lines. researchgate.netrsc.org

Table 2: Summary of Substituent Effects on Indazole Core Positions

| Position | Favorable Substituents/Observations | Reference |

|---|---|---|

| N1 | Meta-substituted benzyl groups with α-amino acyl moieties; basicity affects oral absorption. | acs.orgnih.gov |

| C3 | Aryl groups; 5-chlorothiophene-2-sulfonamide. | nih.govacs.org |

| C5 | Generally small groups are tolerated; specific fluorinated phenyl groups can enhance activity. | nih.govacs.org |

| C6 | Often preferred over C5/C7 substitution; aryl and heterocyclic groups can be crucial for activity. | nih.govacs.orgresearchgate.netrsc.org |

This interactive table summarizes key findings from structure-activity relationship studies on different positions of the indazole core.

Substituent Effects on Inhibitory Potency and Selectivity

The potency and selectivity of 3-fluoro-1H-indazol-5-amine derivatives can be significantly influenced by the nature and position of various substituents. Research on related 1H-indazole-amine scaffolds has provided valuable insights into these effects, which can be extrapolated to the this compound core.

The introduction of different functional groups at various positions on the indazole ring or the 5-amino group can modulate the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets. For instance, in a study on 1H-indazole-3-amine derivatives, the substituent on the benzene (B151609) ring at the C-5 position was found to have a significant effect on the anti-proliferative activity against certain cancer cell lines. A general trend was observed where fluorine substitution at the C-5 position played a crucial role in enhancing antitumor activity. Specifically, a 3,5-difluoro substituent showed greater potency than a 4-fluoro or a 3-fluoro substituent, highlighting the importance of the interposition of fluorine for this particular biological activity.

The following table summarizes the inhibitory potency of various C-5 substituted 1H-indazole-3-amine derivatives against the Hep-G2 cancer cell line, illustrating the impact of different substituents.

| Compound | R¹ Substituent at C-5 | IC₅₀ (µM) against Hep-G2 |

| 5b | 3-fluoro | >50 |

| 5e | 4-fluoro | 11.32 |

| 5j | 3,5-difluoro | 8.15 |

| 5f | 4-trifluoromethoxy | 14.28 |

These findings underscore the principle that even subtle changes in substitution patterns can lead to significant differences in biological outcomes. The electron-withdrawing nature and the size of the fluorine atom are likely key contributors to these observed effects, potentially by influencing the binding affinity of the molecule to its target protein. Such studies provide a foundational understanding for the targeted modification of this compound to optimize its inhibitory potency and selectivity.

Molecular Hybridization Strategies

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile. This approach has been successfully applied to the development of indazole-based compounds.

In the context of this compound, this strategy could involve linking the indazole core to other known pharmacophoric moieties that are recognized by a specific biological target. For example, a series of novel indazole derivatives were designed and synthesized using a molecular hybridization strategy to develop new antitumor agents. rsc.org This involved coupling the 1H-indazole-3-amine scaffold with other chemical entities to explore new chemical space and identify compounds with improved anticancer activity. rsc.org

One such study resulted in the identification of a compound, 6o, which exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. rsc.org This compound also showed good selectivity for normal cells, which is a critical aspect of anticancer drug development. rsc.org The success of this molecular hybridization approach suggests that the this compound scaffold can serve as a versatile building block for the creation of novel hybrid molecules with tailored biological activities. By carefully selecting the appropriate hybridization partners, it is possible to fine-tune the pharmacological profile of the resulting derivatives to achieve desired therapeutic effects.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The specific spatial arrangement of atoms and functional groups dictates how a molecule will interact with its biological target, such as the binding pocket of an enzyme or a receptor. For this compound derivatives, conformational analysis is essential for understanding their SAR and for the rational design of more potent and selective inhibitors.

The indazole ring system is relatively rigid, but the substituents attached to it can have significant conformational flexibility. The orientation of these substituents can either facilitate or hinder the optimal binding of the molecule to its target. Computational methods, such as molecular modeling and docking studies, are often employed to explore the possible conformations of a ligand and to predict its binding mode within the active site of a protein.

For instance, a structure-based design approach, which was rationalized by the computational analysis of conformational ligand ensembles in solution, was used to develop 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. This highlights the importance of considering the dynamic conformational behavior of indazole derivatives in solution when designing new inhibitors. The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of its target is a key factor in determining its potency.

The interplay between the conformation of the this compound core and the nature of its substituents will ultimately define its biological activity. By understanding these conformational preferences and their impact on target binding, medicinal chemists can design derivatives with improved therapeutic potential.

Investigation of Molecular Mechanisms and Biological Interactions in Vitro Studies

Enzyme Inhibition Studies

Derivatives of 3-Fluoro-1H-indazol-5-amine have demonstrated significant inhibitory activity against a range of enzymes, highlighting their therapeutic potential.

Kinase Inhibition

The indazole scaffold, a core component of the studied compound, is a well-established hinge-binding motif for kinase inhibitors. acs.orgacs.org This has led to the development of numerous derivatives targeting various kinases involved in cell signaling and proliferation.

Tyrosine Kinases, Bcr-Abl, FGFRs, Pim, Aurora, ALK, PI3Kδ, Akt, and RIP2 kinase:

Receptor Tyrosine Kinases (RTKs): By incorporating an N,N'-diaryl urea (B33335) moiety at the C4-position of 3-aminoindazole, a series of potent RTK inhibitors were created. acs.org These compounds effectively inhibited the tyrosine kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.orgnih.gov One notable derivative, ABT-869, demonstrated potent oral activity in preclinical models. acs.orgnih.gov

Bcr-Abl: A series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against both wild-type Bcr-Abl and the T315I mutant. mdpi.comnih.gov One compound, in particular, showed comparable potency to Imatinib, inhibiting Bcr-AblWT with an IC50 value of 0.014 µM and the Bcr-AblT315I mutant at 0.45 µM. nih.gov Another study reported the discovery of AKE-72, a diarylamide 3-aminoindazole, as a potent pan-BCR-ABL inhibitor, effective against the T315I mutant with an IC50 of 9 nM. tandfonline.comsemanticscholar.org

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have been identified as inhibitors of FGFR kinases. mdpi.com One derivative, a 6-(3-methoxyphenyl)-1H-indazol-3-amine, showed promising FGFR1 inhibition with an IC50 of 15.0 nM. mdpi.comnih.gov Further optimization led to a compound with an IC50 of 2.9 nM for FGFR1. mdpi.comnih.gov

Pim Kinase: Research has led to the discovery of 5-Azaindazole derivatives as potent pan-Pim inhibitors with good bioavailability.

Aurora Kinase: 3-(pyrrolopyridin-2-yl)indazole scaffold has been utilized to identify novel inhibitors of Aurora A. nih.gov

Anaplastic Lymphoma Kinase (ALK): 3-amino-5-substituted indazoles have served as a starting point for developing novel ALK inhibitors. mdpi.comnih.gov Entrectinib, a derivative, demonstrated high activity against ALK with an IC50 value of 12 nM. mdpi.comnih.gov

PI3Kδ: Indazole derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ).

RIP2 Kinase: A highly potent and selective inhibitor of RIP2 kinase, GSK583, which is a 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, has been developed. acs.orgnih.govresearchgate.netfocusbiomolecules.comrcsb.org This compound demonstrated exquisite selectivity and potency in various in vitro and in vivo experiments. acs.orgnih.govresearchgate.net The 3-amino-5-fluoroindazole moiety was chosen for its superior kinase selectivity profile. acs.org GSK583 inhibits human RIP2 kinase with an IC50 of 5 nM and the rat equivalent at 2 nM. focusbiomolecules.com

Structure-based design has identified 3-aminoindazole as an effective hinge-binding template for kinase inhibitors. acs.orgacs.org The indazole ring's NH and 3-NH2 hydrogens form critical hydrogen bonds with the hinge region of kinases, such as with the carboxyl group of Glu316 and Met318 in ABL kinase. semanticscholar.org This interaction is further stabilized by π-π stacking and hydrophobic interactions with surrounding residues. semanticscholar.org The selection of the 3-aminoindazole moiety in compounds like GSK583 was based on its superior kinase selectivity profile compared to other back pocket groups. acs.org

Table 1: Kinase Inhibition Data for this compound Derivatives

| Derivative Class | Target Kinase | IC50 (nM) | Reference |

| 1H-indazol-3-amine derivative | Bcr-AblWT | 14 | nih.gov |

| 1H-indazol-3-amine derivative | Bcr-AblT315I | 450 | nih.gov |

| AKE-72 | BCR-ABLWT | < 0.5 | semanticscholar.org |

| AKE-72 | BCR-ABLT315I | 9 | tandfonline.comsemanticscholar.org |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15 | mdpi.comnih.gov |

| Optimized FGFR1 inhibitor | FGFR1 | 2.9 | mdpi.comnih.gov |

| Entrectinib | ALK | 12 | mdpi.comnih.gov |

| GSK583 | RIP2 Kinase (human) | 5 | focusbiomolecules.com |

| GSK583 | RIP2 Kinase (rat) | 2 | focusbiomolecules.com |

Monoamine Oxidase B (MAO-B) Inhibition

A novel, selective, and competitive indole-based inhibitor for human monoamine oxidase B, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was discovered. researchgate.net Kinetic evaluation of this derivative showed a competitive mode of inhibition with a Ki of 94.52 nM. researchgate.net Another study identified N-(2,4-Dinitrophenyl)benzo[d] acs.orgresearchgate.netdioxole-5-carboxamide as a reversible competitive MAO B inhibitor with an IC50 of 56 nM and a Ki of 6.3 nM. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indazole derivatives are recognized for their ability to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune suppression. By inhibiting IDO1, these compounds can potentially restore anti-tumor immune responses. Novel N′-hydroxyindazolecarboximidamides have been designed as IDO1 inhibitors, where the indazole moiety serves as a surrogate for the furazan (B8792606) in the known inhibitor epacadostat. mdpi.com Additionally, 3-substituted 1H-indazoles have been investigated, with some derivatives showing potent inhibitory activity with IC50 values in the nanomolar range (e.g., 720 nM and 770 nM). nih.gov

Cytochrome P450 Enzyme (e.g., CYP1A2) Modulation

The potential for drug-drug interactions through cytochrome P450 (CYP) enzyme modulation has been a key area of investigation for indazole derivatives. One derivative of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine showed a low potential for CYP-mediated drug-drug interactions, with an IC50 greater than 10 μM for CYP450 inhibition. researchgate.net However, another derivative, AKE-72, displayed weak inhibitory activity towards CYP1A2 (9.88% inhibition at 10 µM) but significant affinity for CYP2C9 (50.67% inhibition) and strong inhibition of CYP3A4 (90.57% inhibition). semanticscholar.org Certain aminopicolinamide derivatives containing an indazole group were found to be potent inhibitors of CYP1A2. nih.gov

Table 2: Cytochrome P450 Inhibition Data

| Derivative | CYP Isozyme | Inhibition / IC50 | Reference |

| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | CYP450 | >10 μM | researchgate.net |

| AKE-72 | CYP1A2 | 9.88% at 10 µM | semanticscholar.org |

| AKE-72 | CYP2C9 | 50.67% at 10 µM | semanticscholar.org |

| AKE-72 | CYP3A4 | 90.57% at 10 µM | semanticscholar.org |

| Aminopicolinamide derivative 3 | CYP1A2 | 130 nM | nih.gov |

| Aminopicolinamide derivative 7 | CYP1A2 | 550 nM | nih.gov |

Glucokinase Activation

While the primary focus of research on this compound derivatives has been on enzyme inhibition, the broader class of indazole compounds has been explored for various biological activities. However, specific studies detailing the direct activation of glucokinase by this compound were not prominently found in the reviewed literature. The therapeutic potential of targeting glucokinase is recognized, particularly in the context of metabolic disorders.

Cellular Pathway Modulation

The this compound core structure is integral to a variety of derivatives that actively modulate key cellular pathways involved in cell proliferation and survival. These interactions are fundamental to its potential applications in oncology research.

Apoptosis Induction and Modulation of Apoptosis-Related Proteins (e.g., Bcl2, Bax)

Derivatives of the 1H-indazole scaffold have demonstrated the ability to induce programmed cell death, or apoptosis, a critical process in cancer therapy. This is often achieved by modulating the expression of key regulatory proteins within the Bcl-2 family.

Research on 1H-indazole-3-amine derivatives shows they can trigger apoptosis in a dose-dependent manner. nih.gov For instance, a notable derivative, compound 6o, was found to significantly induce apoptosis in K562 chronic myeloid leukemia cells. nih.govresearchgate.net Western blot analysis confirmed that this compound alters the balance of apoptosis-related proteins by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. ijmphs.com

Further studies on other indazole derivatives have corroborated these findings. Compound A-7, for example, was shown to induce apoptosis in HepG-2 liver cancer cells by influencing Bcl-2, Bax, and cleaved Caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, other indazole compounds have been reported to exert pro-apoptotic activity by increasing the Bax/BCL-2 ratio and the expression of caspases 3/7. ijmphs.com

Table 1: Effect of Indazole Derivative 6o on Apoptosis in K562 Cells

| Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 0 (Control) | Baseline |

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

Data sourced from a study on 1H-indazole-3-amine derivatives, where K562 cells were treated for 48 hours. nih.gov

Cell Cycle Arrest (e.g., G0/G1, G2/M phases)

In addition to inducing apoptosis, indazole-based compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This cell cycle arrest has been observed at different phases, depending on the specific derivative and the cancer cell line.

Several studies have shown that indazole derivatives can arrest the cell cycle at the G0/G1, S, or G2/M phases. ijmphs.com For example, after treating K562 cells with the indazole derivative 6o, a significant increase in the G0/G1 cell population was observed, rising from 29.4% in the control group to 41.1% at a 14 µM concentration, with a corresponding decrease in the S phase population. nih.gov This indicates that the compound prevents cells from entering the DNA synthesis phase.

In other cell lines, such as HCT-116 colon cancer cells, indazole derivatives have been shown to cause cell cycle arrest at both the G0/G1 and G2/M phases. ijmphs.com Furthermore, related compounds like 6-Fluoro-1H-indazol-4-amine and certain indole-quinazoline hybrids have been specifically noted for their ability to induce arrest at the G2/M checkpoint. tandfonline.com

Table 2: Effect of Indazole Derivative 6o on Cell Cycle Distribution in K562 Cells

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| 0 (Control) | 29.4 | Varies | Varies |

| 10 | 31.8 | Varies | Varies |

| 12 | 36.4 | Varies | Varies |

| 14 | 41.1 | Varies | Varies |

Data reflects the percentage of cells in the G0/G1 phase after 24 hours of treatment. nih.gov

Microtubule Depolymerization and Tubulin Binding

The cytoskeleton, particularly microtubules composed of tubulin protein, is a validated target in cancer treatment. Certain agents can disrupt microtubule dynamics, leading to mitotic arrest and cell death. Research has indicated that compounds incorporating the indazole structure can function as microtubule depolymerizing agents.

One such agent, indanocine, is known to bind to tubulin at the colchicine (B1669291) site, which is located at the interface of the αβ-tubulin heterodimer. nih.gov This binding disrupts the normal process of microtubule polymerization and depolymerization, which is essential for cell division. nih.gov Studies on other complex indazole-containing hybrids have also demonstrated an ability to inhibit tubulin polymerization, disrupt cellular microtubule networks, and induce apoptosis. tandfonline.comresearchgate.net This mechanism of action is a key feature of several potent anticancer drugs. nih.gov

Receptor Interaction Studies

The this compound moiety serves as a critical pharmacophore in the design of ligands that interact with specific biological receptors, notably the estrogen receptor and the serotonin (B10506) 5-HT6 receptor.

Estrogen Receptor Degraders

The estrogen receptor (ER) is a key driver in the majority of breast cancers. google.com Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that not only block the receptor but also promote its degradation. The indazole scaffold has been instrumental in the development of novel, orally bioavailable SERDs. nih.gov

A compound incorporating the 3-fluoro-1H-indazol-5-yl moiety has been specifically designed to suppress the growth of both wild-type and mutant ERα-positive tumors. google.com Structure-activity relationship studies have revealed that the 3-fluoroindazole motif can enhance oral bioavailability in these series. nih.gov By optimizing derivatives based on this scaffold, researchers have developed potent ERα degraders that exhibit robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. nih.gov For example, compound 88, a 1H-indazole derivative, was identified as a highly efficient degrader of ER-α with an IC₅₀ value of 0.7 nM. nih.gov

Serotonin 5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor, primarily expressed in the brain, is a target for treating cognitive dysfunction in neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Several potent and selective 5-HT6 receptor antagonists have been developed using an indazole core.

One such antagonist is Cerlapirdine (also known as SAM-531), which features an indazole ring system. guidetopharmacology.org It acts as a selective antagonist of the 5-HT6 receptor, which is believed to modulate the release of other neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785), playing a role in cognitive processes. nih.gov Preclinical studies have shown that this class of compounds can reverse cognitive deficits in various animal models. nih.gov The development of such indazole-based antagonists represents a significant strategy in the search for new therapies for brain disorders. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 3-Fluoro-1H-indazol-5-amine, a combination of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR experiments delivers a complete picture of its covalent framework and electronic structure.

¹H, ¹³C, and ¹⁵N NMR for Structural Elucidation and Tautomerism

The NMR spectra of indazoles are instrumental in confirming substituent positions and investigating the prevalent tautomeric forms. nih.govresearchgate.net Indazoles can exist in two main tautomeric forms, 1H- and 2H-indazole, and the position of the N-H proton significantly influences the chemical shifts of the ring atoms. nih.govmdpi.com While specific experimental data for this compound is not extensively published, the expected spectral features can be predicted based on established principles and data from analogous compounds.

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring, the amine (-NH₂) protons, and the indazole N-H proton. The aromatic protons would appear as a complex multiplet pattern influenced by both H-H and H-F couplings. The -NH₂ and N-H protons are typically observed as broader signals that may exchange with deuterium (B1214612) upon the addition of D₂O.

¹³C NMR: The ¹³C spectrum provides critical information on the carbon skeleton. The carbon atom directly bonded to the fluorine (C3) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark feature confirming the fluorine's position. The chemical shifts of the aromatic carbons (C4, C6, C7) are influenced by the electron-donating amine group and the fluorine substituent. Assignments are typically confirmed using two-dimensional NMR techniques like HSQC and HMBC. researchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly powerful for studying the tautomerism of nitrogen-containing heterocycles like indazoles. nih.govscilit.com The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and chemical environment. researchgate.net In solution, a rapid prototropic exchange between the 1H and 2H forms often results in time-averaged signals. mdpi.com However, by comparing experimental shifts to those calculated for each tautomer using methods like Gauge-Invariant Atomic Orbital (GIAO), the predominant form in solution can be determined. nih.govacs.org For most unsubstituted and substituted indazoles, the 1H-tautomer is found to be thermodynamically more stable. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Key Expected Features |

|---|---|---|

| ¹H | 6.5 - 8.0 (Aromatic), 4.0 - 6.0 (NH₂), 10.0 - 13.0 (N-H) | Splitting of aromatic signals due to H-H and H-F coupling. Broad, exchangeable NH and NH₂ signals. |

| ¹³C | 100 - 160 | Large ¹JCF coupling for C3. Distinct shifts for C4, C5, C6, C7, C3a, and C7a. |

| ¹⁵N | -150 to -250 (Pyrrolic N), -50 to -100 (Pyridinic N) | Chemical shifts are highly indicative of the tautomeric state (1H vs. 2H). |

¹⁹F NMR for Fluorine Local Environment and SAR Information

¹⁹F NMR is a highly sensitive technique that provides exclusive information about the fluorine atom within a molecule. thermofisher.com With a wide chemical shift range and high sensitivity, it is an excellent tool for confirming the presence of fluorine and probing its local electronic environment. thermofisher.com

For this compound, the ¹⁹F NMR spectrum would display a single resonance, with its chemical shift being characteristic of a fluorine atom attached to an aromatic, heterocyclic system. The signal would likely appear as a multiplet due to coupling with nearby protons (e.g., ³JHF with H4).

In the context of medicinal chemistry, particularly in kinase inhibitor development, the fluorine atom is often a critical component of the pharmacophore. The ¹⁹F chemical shift can serve as a sensitive probe for binding events and for developing Structure-Activity Relationships (SAR). nih.govnih.govresearchgate.net Changes in the fluorine's chemical shift upon binding to a biological target can provide insights into the binding mode and the nature of intermolecular interactions, such as hydrogen bonds, at the active site. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₇H₆FN₃), HRMS is used to verify that the experimentally observed mass matches the calculated theoretical mass, confirming its atomic composition. rsc.org

| Species | Formula | Calculated Monoisotopic Mass (Da) | Expected HRMS Result (e.g., ESI+) |

|---|---|---|---|

| Neutral Molecule | C₇H₆FN₃ | 151.05457 | - |

| Protonated Ion [M+H]⁺ | C₇H₇FN₃⁺ | 152.06240 | m/z 152.0624 |

LC-MS for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.orgnih.gov This technique is routinely employed to assess the purity of synthetic compounds by separating the target molecule from starting materials, byproducts, and other impurities. jfda-online.comnih.gov The mass spectrometer provides molecular weight information for each separated component, allowing for their identification.

Furthermore, LC-MS is a vital tool for real-time reaction monitoring in organic synthesis. waters.com By taking small aliquots from a reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading. waters.com

X-ray Crystallography and Solid-State Analysis

While solution-state techniques like NMR provide data on the average structure of a molecule, X-ray crystallography offers a definitive view of its three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. mdpi.com

This analysis would definitively confirm the connectivity and would also reveal the specific tautomer (1H or 2H) present in the crystal lattice. researchgate.netresearchgate.net Moreover, crystallographic data elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group and the indazole nitrogen atoms, as well as potential π-π stacking interactions between the aromatic rings. acs.org Although a specific crystal structure for this compound is not publicly available, studies on related fluorinated indazoles have demonstrated the power of this technique in confirming molecular structures and understanding solid-state packing effects. rsc.org

Determination of Crystal Structures and Conformations

While a specific crystal structure for "this compound" is not publicly available, analysis of closely related indazole derivatives provides a strong basis for predicting its solid-state conformation. For instance, the crystal structure of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has been determined, offering insights into the geometry of the indazole core. researchgate.net

The indazole ring system, a fusion of benzene and pyrazole (B372694) rings, is inherently planar. nih.gov It is expected that "this compound" would exhibit a largely planar conformation in its crystalline form. The primary determinants of its crystal packing would be intermolecular hydrogen bonds formed by the amine group and the N-H of the indazole ring. The fluorine atom at the 3-position would also influence the electronic distribution and potential intermolecular interactions within the crystal lattice.

Table 1: Expected Crystallographic Parameters and Conformation

| Parameter | Expected Value/Characteristic | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |

| Space Group | P2₁/c or P2₁2₁2₁ | Frequent for chiral or racemic compounds |

| Conformation | Planar indazole ring | Inherent aromaticity of the bicyclic system |

| Key Interactions | Intermolecular hydrogen bonding | Presence of -NH₂ and -NH- groups |

| Influence of Fluorine | Electronegative effects, potential for weak C-H···F interactions | Standard effects of fluorine substitution |

Co-crystal Structures with Biological Targets (if available for similar scaffolds)

The amino-indazole scaffold is a recognized pharmacophore that interacts with various biological targets, particularly protein kinases. nih.gov Although a co-crystal structure of "this compound" with a biological target is not available, the binding modes of similar compounds have been extensively studied.

For example, a co-crystal structure of a 3-amino-1H-indazol-6-yl-benzamide derivative (HG-7-85-01) with the c-Src kinase domain reveals key interactions. nih.gov The inhibitor binds to the inactive "DFG-out" conformation of the kinase, forming multiple hydrogen bonds within the ATP-binding cleft. nih.gov The 1H-indazole-3-amine moiety is an effective hinge-binding fragment. nih.gov

These studies suggest that "this compound," as a part of a larger inhibitor, would likely engage in similar interactions. The amine group at the 5-position could form additional hydrogen bonds with the protein, while the fluorine at the 3-position could modulate the compound's electronic properties and binding affinity.

Table 2: Potential Interactions of the 3-Amino-Indazole Scaffold with Kinase Domains

| Interacting Group of Scaffold | Potential Interacting Residue in Protein | Type of Interaction |

| Indazole N-H | Hinge region backbone carbonyl | Hydrogen Bond |

| 3-Amino Group | Hinge region backbone carbonyl | Hydrogen Bond |

| 5-Amino Group | Solvent-exposed region, acidic residues | Hydrogen Bond, Electrostatic |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. While specific experimental spectra for "this compound" are not detailed in the literature, the expected vibrational modes can be predicted based on its structure and data from similar compounds. researchgate.netnih.gov Spectral data for the parent compound, 1H-Indazol-5-amine, is available and serves as a reference. nih.gov

The IR and Raman spectra would be characterized by distinct bands corresponding to the stretching and bending vibrations of the N-H, C-H, C=C, C-N, and C-F bonds.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500 - 3300 | Two distinct bands are expected. |

| N-H (Indazole) | Stretching | 3300 - 3100 | Broad band due to hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | |

| C=C (Aromatic) | Stretching | 1650 - 1450 | Multiple bands characteristic of the bicyclic system. |

| N-H (Amine) | Bending (Scissoring) | 1650 - 1580 | |

| C-N | Stretching | 1350 - 1250 | |

| C-F | Stretching | 1200 - 1000 | Strong, characteristic absorption in the IR spectrum. |

Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the detailed assignment of experimental spectra. researchgate.nettandfonline.com Such analyses have been performed for related molecules like 5-amino-o-cresol and 3-amino-5-hydroxypyrazole, demonstrating the utility of this approach. researchgate.netnih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of 3-Fluoro-1H-indazol-5-amine, such as its electronic structure, the relative stability of its different forms, and to predict its spectroscopic characteristics.

The electronic structure of this compound is influenced by the interplay of the indazole ring system and its substituents, the fluorine atom and the amino group. The fluorine atom, being highly electronegative, exerts an electron-withdrawing effect, which can enhance metabolic stability and binding affinity in some biological targets. In contrast, the amino group is an electron-donating group, which increases the electron density of the aromatic system.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine key electronic properties. dergipark.org.tr These calculations can provide information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). derpharmachemica.com The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. derpharmachemica.com Analysis of the MEP can identify the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). derpharmachemica.com

Table 1: Calculated Electronic Properties of Indazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-fluoro-1H-indazole | B3LYP/6-31G++(d,p) | -6.83 | -0.87 | 5.96 |

| 4-amino-1H-indazole | B3LYP/6-31G++(d,p) | -5.62 | -0.54 | 5.08 |

This table presents theoretical data for related indazole derivatives to illustrate the impact of fluoro and amino substituents on electronic properties. Data for this compound is not explicitly available in the search results. dergipark.org.tr

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. chemicalbook.comjmchemsci.com The relative stability of these tautomers is a critical factor influencing the compound's chemical and biological properties. chemicalbook.com

For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. chemicalbook.comjmchemsci.com Theoretical calculations have shown that the 1H-tautomer of indazole is more stable by approximately 2.3 kcal/mol. chemicalbook.com This preference for the 1H form is also observed in solution. chemicalbook.com While specific calculations for this compound were not found, it is expected that the 1H-tautomer would be the predominant form due to its enhanced thermodynamic stability. The relative stability can be influenced by substituents, and computational methods can predict these energy differences with a high degree of accuracy. chemicalbook.com